molecular formula C15H14N4OS B2413381 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 1797822-55-9

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2413381
CAS No.: 1797822-55-9
M. Wt: 298.36
InChI Key: BKAGURPIOWUGMV-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a nicotinamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple heterocyclic rings in its structure suggests a variety of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole.

    Nicotinamide Coupling: The final step involves coupling the pyrazole-thiophene intermediate with nicotinamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole.

    Nicotinamide Derivatives: Compounds like N-methylnicotinamide and N-ethylnicotinamide.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is unique due to the combination of its three heterocyclic rings, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for drug development and other applications.

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(12-3-1-6-16-11-12)17-7-9-19-8-5-13(18-19)14-4-2-10-21-14/h1-6,8,10-11H,7,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAGURPIOWUGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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